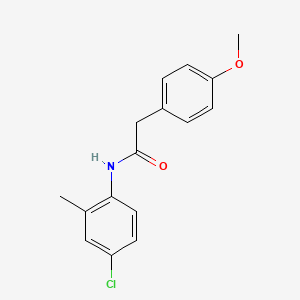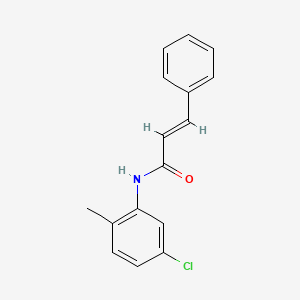
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as DMBC, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases. For example, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the replication of HIV in vitro. In addition, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins.
実験室実験の利点と制限
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is also stable and can be stored for long periods of time. However, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. In addition, 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has not been extensively studied in vivo, and its toxicity profile is not well-established.
将来の方向性
There are several future directions for the study of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide. Another area of research is the elucidation of the pharmacological effects of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide in vivo. This will require the development of animal models to study the pharmacokinetics and toxicity of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide. Finally, the development of 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide derivatives with improved pharmacological properties is another area of research.
合成法
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The first step involves the chlorination of 2-chlorobenzoic acid with thionyl chloride to yield 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base to yield 2-methoxy-N-(2-chlorobenzoyl)aniline. The final step involves the cyclization of 2-methoxy-N-(2-chlorobenzoyl)aniline with sulfur to yield 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide.
科学的研究の応用
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. 3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and inflammatory disorders.
特性
IUPAC Name |
3,4-dichloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-21-11-7-3-2-6-10(11)19-16(20)15-14(18)13-9(17)5-4-8-12(13)22-15/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGLWMHHVGCOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)

![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5872966.png)



![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)
![N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5873006.png)
![N-[4-(1-piperidinylmethyl)phenyl]nicotinamide](/img/structure/B5873014.png)
![N-[4-methyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5873017.png)